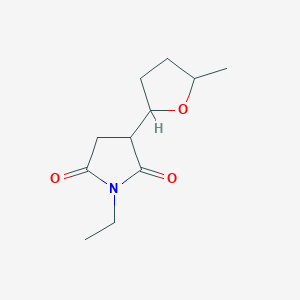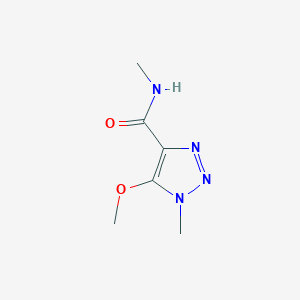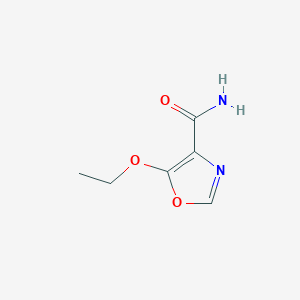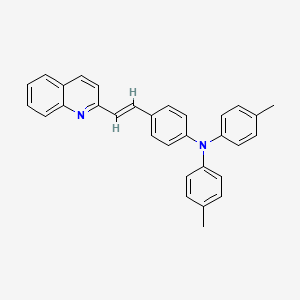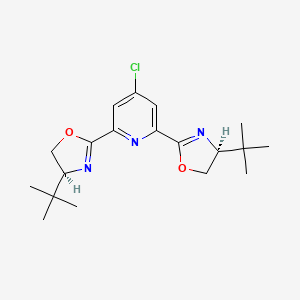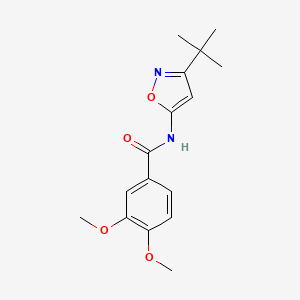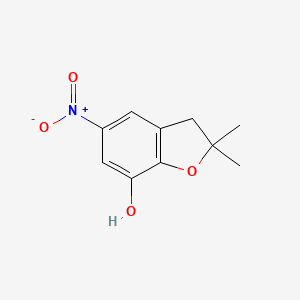
4-Sec-butyl-3-imino-5-isoxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sec-butyl-3-imino-5-isoxazolidinone is a heterocyclic compound that contains an isoxazolidinone ringThe molecular formula of this compound is C7H12N2O2, and it consists of 12 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidinones, including 4-Sec-butyl-3-imino-5-isoxazolidinone, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Sec-butyl-3-imino-5-isoxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the isoxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product and may include conventional heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .
Scientific Research Applications
4-Sec-butyl-3-imino-5-isoxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Sec-butyl-3-imino-5-isoxazolidinone involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site . This mechanism may be similar for this compound, although further research is needed to confirm its specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Sec-butyl-3-imino-5-isoxazolidinone include other isoxazolidinones and isoxazoles. These compounds share structural similarities and may exhibit comparable chemical properties .
Uniqueness
This compound is unique due to its specific substituents and the resulting chemical properties.
Properties
CAS No. |
6941-34-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-amino-4-butan-2-yl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)9-11-7(5)10/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI Key |
RFBMKIGGRMWUST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=NOC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


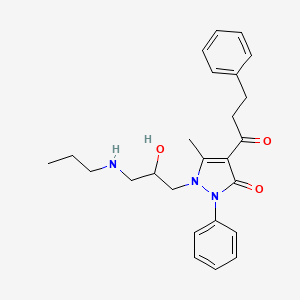
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
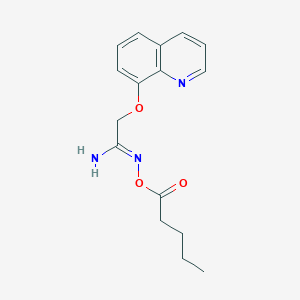

![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
